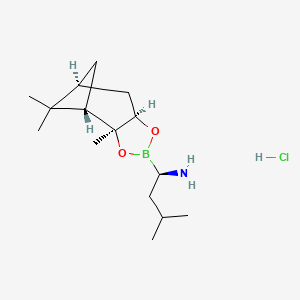

(R)-Boroleu-(+)-pinanediol-hcl

Overview

Description

®-Boroleu-(+)-pinanediol-hydrochloride is a chiral compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of pinanediol and boroleucine, and it is often used as a chiral ligand or catalyst in various asymmetric synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boroleu-(+)-pinanediol-hydrochloride typically involves the reaction of boroleucine with pinanediol in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired stereochemistry and yield of the product. The reaction is usually carried out under inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-Boroleu-(+)-pinanediol-hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

®-Boroleu-(+)-pinanediol-hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in catalytic processes.

Reduction: It can also undergo reduction reactions, often in the presence of reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Boroleu-(+)-pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out.

Major Products

The major products formed from the reactions of ®-Boroleu-(+)-pinanediol-hydrochloride depend on the type of reaction and the reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

®-Boroleu-(+)-pinanediol-hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Boroleu-(+)-pinanediol-hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of the target molecule. This selective binding can modulate biochemical pathways and lead to desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Boronic acids: These compounds share the boron-containing functional group and are used in similar applications, such as catalysis and sensing.

Pinanediol derivatives: Other derivatives of pinanediol may have similar structural properties and applications in asymmetric synthesis.

Uniqueness

®-Boroleu-(+)-pinanediol-hydrochloride is unique due to its combination of boroleucine and pinanediol, which imparts specific chiral properties and reactivity. This makes it particularly valuable in applications requiring high stereoselectivity and efficiency.

Biological Activity

(R)-Boroleu-(+)-pinanediol hydrochloride, with the CAS number 779357-85-6, is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₉BClNO₂

- Molecular Weight : 301.66 g/mol

- PubChem CID : 46911940

Synthesis and Derivatives

(R)-Boroleu-(+)-pinanediol hydrochloride is often utilized as a reagent in organic synthesis, particularly in the preparation of boronic acid derivatives. Its stability allows for various chemical modifications, leading to the development of compounds with enhanced biological activities .

The biological activity of (R)-Boroleu-(+)-pinanediol hydrochloride is primarily attributed to its ability to interact with biological macromolecules. Research indicates that it may function as an inhibitor of proteasomes and other enzymatic pathways, facilitating its application in cancer therapy and other diseases characterized by dysregulated protein degradation .

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that derivatives of (R)-Boroleu-(+)-pinanediol exhibit significant cytotoxicity against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation.

- A notable study demonstrated that compounds synthesized from (R)-Boroleu-(+)-pinanediol hydrochloride displayed potent activity against breast cancer cells, highlighting its potential as a therapeutic agent .

- Immunomodulatory Effects :

-

Neuroprotective Properties :

- Preliminary research suggests that this compound may exert neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of (R)-Boroleu-(+)-pinanediol derivatives against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Control | 15 | MCF-7 |

| Derivative A | 5 | MCF-7 |

| Derivative B | 8 | MCF-7 |

Case Study 2: Immunomodulation

In another investigation, the effects of (R)-Boroleu-(+)-pinanediol on cytokine production were assessed in vitro. The compound was found to enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-10 | 50 | 120 |

| TNF-α | 200 | 100 |

Properties

IUPAC Name |

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVZUJBIPFACB-CDVUYJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677288 | |

| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779357-85-6 | |

| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.